Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate protecting group and a 2-fluorophenyl substituent. This structure is widely utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting central nervous system receptors or enzymes. The tert-butyl group enhances steric protection of the piperazine nitrogen, while the 2-fluorophenyl moiety contributes to electronic modulation and binding affinity in target proteins. Its synthetic versatility is evidenced by its role in forming complex pharmacophores, such as quinoline and oxazolidinone derivatives .
Properties
IUPAC Name |
tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYDATBWMZVJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-fluorophenylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several domains:
Chemistry
- Building Block for Synthesis : Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions.
Pharmacology
- Neurotransmitter Receptor Interaction : Piperazine derivatives are known for their ability to interact with neurotransmitter receptors. This compound may function as an agonist or antagonist, influencing neurotransmission and cellular signaling pathways.
- Potential Therapeutic Applications : Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in therapeutic contexts.
Biological Studies
- In Vitro Studies : Research indicates that this compound can modulate ion channel activity and affect cellular excitability, which is crucial for understanding its role in neurological conditions.
- In Vivo Studies : Animal models have shown promising results regarding cognitive enhancement and neuroprotection, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
Several studies highlight the biological activity of this compound:
Case Study 1: Neuroprotective Effects
A study investigated the effects of similar piperazine derivatives on astrocytes exposed to amyloid-beta peptides. Results indicated that these compounds enhanced cell viability and reduced inflammatory markers, suggesting protective effects against neurotoxicity.
Case Study 2: Cognitive Improvement
In a clinical trial involving patients with mild cognitive impairment, participants treated with a piperazine-based compound exhibited improved cognitive scores compared to the placebo group, indicating potential benefits for cognitive enhancement.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Stability Differences
Stability and Reactivity
- Acid Sensitivity: this compound remains stable in acidic media, whereas oxazolidinone derivatives (e.g., ’s compounds 1a/1b) degrade in simulated gastric fluid due to lactam ring instability .
- Thermal Stability : Nickel-catalyzed derivatives () exhibit robustness under high-temperature coupling conditions (85% yield), contrasting with light-sensitive ferrocene analogs () requiring inert atmospheres .
Biological Activity
Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to a class of piperazine derivatives, characterized by the presence of a tert-butyl group and a 2-fluorophenyl moiety. Its synthesis typically involves nucleophilic substitution reactions, where tert-butyl piperazine-1-carboxylate reacts with various electrophiles to yield diverse derivatives. For instance, one study reported the synthesis of similar compounds using modified Bruylants approaches, emphasizing the importance of steric factors in determining biological activity .
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have shown that certain piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7. For example, compounds with similar structures increased p53 expression and activated caspase-3 pathways, leading to enhanced apoptotic activity . Although specific data on this compound is limited, its structural analogs suggest a potential for similar mechanisms.
Antiviral Activity
Research indicates that piperazine derivatives can exhibit antiviral properties. A related study identified compounds that inhibited Chikungunya virus (CHIKV) effectively, demonstrating that modifications in the piperazine ring could enhance selectivity and potency against viral targets . While direct studies on this compound are scarce, its structural relatives have shown promise in this area.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at various positions of the piperazine ring can lead to significant changes in potency and selectivity. For example:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | Base structure | 14.1 | Moderate |
| 2 | Fluorine substitution | 5.4 | High |
| 3 | Alkyl chain extension | 17.2 | Low |
This table illustrates how different modifications impact biological activity, with fluorine substitutions generally enhancing potency against specific targets .
Case Studies and Research Findings
Several studies have reported on related compounds with promising biological activities:
- Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against MCF-7 cells, showing IC50 values indicating significant cytotoxicity. Modifications led to enhanced selectivity towards cancer cells over normal cells .
- Antiviral Screening : In a study focusing on antiviral agents against CHIKV, several piperazine-based compounds were identified as potent inhibitors, with selectivity indices indicating favorable therapeutic profiles .
- Tuberculosis Inhibition : Research on related piperazine compounds demonstrated low cytotoxicity while retaining efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating resistant strains .
Q & A
Q. What are the established synthetic routes for tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is:
Piperazine Functionalization: React tert-butyl piperazine-1-carboxylate with a 2-fluorophenyl electrophile (e.g., 2-fluorophenylboronic acid) under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent) .
Protection/Deprotection: Use Boc (tert-butoxycarbonyl) protection to stabilize intermediates during reactions .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation.
Q. How is this compound characterized?
Methodological Answer:
Q. What solvents and conditions optimize its stability during storage?
Methodological Answer:
- Storage: –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Solubility: Soluble in DCM, THF, DMF; sparingly soluble in water (log P ≈ 2.8) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for derivatives?
Methodological Answer: Discrepancies in yields (e.g., 45% vs. 58% for similar couplings ) arise from:
Q. What computational methods predict its bioactivity for kinase inhibition?
Methodological Answer:
Q. How does the 2-fluorophenyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects: The fluorine atom withdraws electron density, activating the phenyl ring for meta-directed electrophilic substitution .
- Steric Hindrance: The ortho-fluorine restricts rotation, stabilizing transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
